molecular formula C22H26S B14641791 4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran CAS No. 55480-39-2

4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran

Katalognummer: B14641791
CAS-Nummer: 55480-39-2
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: QCXGCSWPXOHZNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran is an organic compound that belongs to the class of benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring, which is a six-membered ring containing one sulfur atom. The compound is notable for its unique structure, which includes both benzyl and phenyl groups attached to the octahydro-2H-1-benzothiopyran core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiosalicylic acid derivatives, which undergo cyclization to form the benzothiopyran ring system . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran is unique due to its combination of benzyl and phenyl groups attached to the benzothiopyran core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

55480-39-2

Molekularformel

C22H26S

Molekulargewicht

322.5 g/mol

IUPAC-Name

4-benzyl-2-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene

InChI

InChI=1S/C22H26S/c1-3-9-17(10-4-1)15-19-16-22(18-11-5-2-6-12-18)23-21-14-8-7-13-20(19)21/h1-6,9-12,19-22H,7-8,13-16H2

InChI-Schlüssel

QCXGCSWPXOHZNF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(CC(S2)C3=CC=CC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.